Vat Blue 6

Descripción

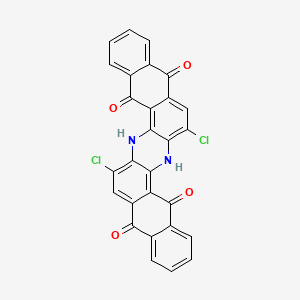

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCDBQWJXSAYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044532 | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Vat Blue 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/ | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

130-20-1, 39456-82-1, 57284-96-5 | |

| Record name | Blue K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vat Blue 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAT BLUE 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Blue No. 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,14,18-Anthrazinetetrone, 7,16-dichloro-6,15-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,16-Dichloroindanthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C BLUE NO. 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL2KQB85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VAT BLUE 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vat Blue 6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known by names such as Indanthrone and C.I. 69825, is a synthetic anthraquinone vat dye prized for its brilliant blue hue and exceptional fastness properties.[1][2][3] Its robust chemical structure renders it highly resistant to fading from light, washing, and various chemical agents, making it a valuable colorant in the textile industry for dyeing cellulosic fibers like cotton, as well as for applications in plastics, paints, and printing inks.[4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a large, planar molecule characterized by a complex fused-ring system. This structure is the basis of its stability and color.

Systematic Name: 7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone[5] Common Names: Indanthrone, 3,3'-Dichloroindanthrone, Vat Blue BC C.I. Name: this compound C.I. Number: 69825 CAS Number: 130-20-1

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a dark blue powder with physical and chemical properties that are key to its application as a dye. A summary of its properties is provided in the table below. It is important to note that an experimental melting point is not consistently reported in the literature, with many sources indicating it is not available.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₁₂Cl₂N₂O₄ | |

| Molecular Weight | 511.31 g/mol | |

| Appearance | Aquamarine blue powder | |

| Solubility | Insoluble in water, acetone, and ethanol. Slightly soluble in hot chloroform, 2-chlorophenol, and hot pyridine. | |

| Behavior in Acid | Turns brown in concentrated sulfuric acid and blue upon dilution. | |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| UV-Vis λmax | Not specified in a solvent. The extensive conjugated system results in strong absorption in the visible region, giving it its intense blue color. |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis route for this compound is the chlorination of Vat Blue 4 (Indanthrone). Below are two representative protocols derived from the patent literature.

Protocol 1: Synthesis using Sulfonyl Chloride in an Aromatic Solvent

This method is adapted from Chinese patent CN111087833A and is presented as a more environmentally friendly alternative to older methods.

-

Dispersion: Add solid Vat Blue 4 to an aromatic inert solvent (e.g., chlorobenzene, o-dichlorobenzene) in a mass ratio of 1:2 to 1:10 (Vat Blue 4:solvent).

-

Chlorination: While maintaining the temperature at 20-40 °C, add sulfonyl chloride to the Vat Blue 4 suspension. The molar ratio of Vat Blue 4 to sulfonyl chloride should be between 1:1.5 and 1:8.

-

Reaction: After the addition of sulfonyl chloride is complete, heat the reaction mixture to 70-90 °C and maintain this temperature to allow the chlorination reaction to proceed.

-

Work-up:

-

Cool the reaction mixture and add water to dilute the material.

-

Adjust the pH of the solution to 7-10 using an alkali such as sodium hydroxide or sodium carbonate.

-

Heat the mixture to distill off the aromatic solvent via steam distillation.

-

Filter the solid product and wash with hot water (70-90 °C) until the pH of the filtrate is between 5 and 8.

-

-

Drying: Dry the resulting solid to obtain the final this compound product.

Protocol 2: Synthesis using Sulfuric Acid and Manganese Dioxide

This protocol is based on the method described in Chinese patent CN101173112A.

-

Dissolution: In a reaction vessel, slowly add dry Vat Blue 4 powder to concentrated sulfuric acid at a controlled temperature of 30 °C. Stir until fully dissolved.

-

Chlorination:

-

Heat the solution to 52-54 °C and add manganese dioxide as a catalyst.

-

Introduce chlorine gas into the reaction mixture. The reaction is monitored until the chlorination is complete.

-

-

Reduction and Isolation:

-

The chlorinated product is then reduced under acidic conditions. The temperature for this step is strictly controlled at 50 °C.

-

After the reduction is complete, add water to the reaction mixture to precipitate the product.

-

Filter the solid and wash with water until neutral.

-

-

Drying: Dry the isolated solid to yield this compound.

Caption: Workflow for two synthesis protocols of this compound.

Vat Dyeing of Cotton with this compound

The application of this compound to cotton fabric involves a four-step process: reduction (vatting), dyeing, oxidation, and soaping. The following is a general laboratory-scale protocol.

-

Vatting (Reduction):

-

Prepare a stock solution of the this compound dye.

-

In a separate container, prepare a reducing solution containing sodium hydroxide and sodium hydrosulfite in water.

-

Add the dye stock solution to the reducing solution and heat at 50-60 °C for 10-15 minutes to convert the insoluble dye into its soluble leuco form. The solution will change color, indicating the reduction has occurred.

-

-

Dyeing:

-

Prepare a dyebath containing water, a wetting agent, and a leveling agent.

-

Add the prepared leuco-dye solution to the dyebath.

-

Immerse the pre-wetted cotton fabric in the dyebath.

-

Raise the temperature of the dyebath to 50-60 °C and maintain for 30-60 minutes, ensuring the fabric is agitated for even dyeing.

-

-

Oxidation:

-

Remove the dyed fabric from the dyebath and rinse with cold water to remove excess dye and chemicals.

-

Expose the fabric to air or treat with an oxidizing agent (e.g., hydrogen peroxide or sodium perborate) in a fresh bath to convert the soluble leuco dye back to its original insoluble form within the cotton fibers. The characteristic blue color will reappear and intensify.

-

-

Soaping:

-

To improve fastness and achieve the final shade, treat the oxidized fabric in a hot solution (80-90 °C) containing a detergent and soda ash for 10-15 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed fabric.

-

Caption: The four-step process of vat dyeing cotton with this compound.

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

HPLC grade acetonitrile.

-

HPLC grade water.

-

Analytical grade phosphoric acid or other suitable buffer components.

-

This compound analytical standard.

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound in the mobile phase, determined by scanning with a DAD.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable solvent in which it is soluble (e.g., hot 2-chlorophenol or by reduction to the leuco form followed by re-oxidation in a solvent compatible with the mobile phase).

-

Dilute the solution to a suitable concentration with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a commercially significant dye with a well-defined chemical structure and a range of desirable properties for various applications. While its qualitative characteristics and synthesis are well-documented, there is a noticeable lack of publicly available, precise quantitative data for some of its physical properties, such as its melting point. The experimental protocols provided in this guide for its synthesis and application in dyeing offer a solid foundation for researchers. The representative HPLC method outlined provides a starting point for the development of a validated analytical procedure for the quantification of this important dye. Further research to determine its precise physicochemical properties and to establish standardized analytical methods would be of significant value to the scientific community.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Vat Blue 2RF - Vat Blue BC from Emperor Chem [emperordye.com]

- 3. This compound|CAS NO.130-20-1 [chinainterdyes.com]

- 4. CN111087833A - Industrial synthesis method of this compound - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Electrochemical Properties of Vat Blue 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Vat Blue 6

This compound, also known by names such as Indanthrone Blue BC, is a synthetic organic dye with the chemical formula C₂₈H₁₂Cl₂N₂O₄ and a molecular weight of 511.31 g/mol [1]. It is structurally a derivative of indanthrone (Vat Blue 4)[2]. As a vat dye, it is characterized by its insolubility in water in its oxidized (pigment) form. The application of this compound in dyeing processes, particularly for cellulosic fibers like cotton, relies on its reduction in an alkaline solution to a water-soluble "leuco" form, which has an affinity for the fabric. Subsequent oxidation reforms the insoluble pigment within the fibers, resulting in excellent fastness properties[3]. The core of this process is a reversible electrochemical reduction-oxidation (redox) reaction.

General Electrochemical Behavior of Anthraquinone Vat Dyes

The electrochemistry of vat dyes, including this compound, is centered around the reduction of the quinone groups in the molecule. Anthraquinones typically undergo a reversible two-electron transfer process[4]. This reduction converts the insoluble keto form into a soluble hydroquinone (leuco) form.

The general reduction process can be summarized as follows:

Dye (insoluble) + 2e⁻ ⇌ Leuco-Dye (soluble)

This reaction is highly dependent on the pH of the solution. In alkaline media, which is typical for the vatting process, the reduction proceeds to form the leuco anion. The redox potential at which this reduction occurs is a critical parameter for controlling the dyeing process.

While specific data for this compound is not available in the reviewed literature, the general redox potential for most vat dyes falls within a specific range.

Quantitative Electrochemical Data

As of the date of this publication, specific quantitative electrochemical data for this compound, such as its precise redox potential, electron transfer kinetics, and diffusion coefficient, are not extensively reported in publicly accessible scientific literature. However, data for related compounds and the general class of vat dyes provide a useful reference point.

| Parameter | General Value for Vat Dyes | Reference |

| Reduction Potential Range | -650 mV to -1000 mV vs. a standard reference electrode | |

| Mid-point Potential ((Epc + Epa)/2) for dihydroxy-anthraquinones | -713 mV to -820 mV vs. Ag/AgCl (3 M KCl) | [4] |

Note: The values in the table represent a general range for the vat dye class and should not be taken as specific values for this compound. Experimental determination is necessary for precise characterization.

Experimental Protocols

To determine the specific electrochemical properties of this compound, cyclic voltammetry (CV) is a primary and highly effective technique. The following provides a detailed methodology for conducting such an experiment.

Objective

To determine the redox potentials (cathodic peak potential, Epc; anodic peak potential, Epa) and to assess the reversibility of the electrochemical reaction of this compound.

Materials and Equipment

-

Potentiostat/Galvanostat: With software for data acquisition and analysis.

-

Three-Electrode Cell:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

-

This compound: Analytical grade.

-

Solvent/Electrolyte System:

-

A suitable non-aqueous solvent in which this compound is soluble (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO).

-

A supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP, or Tetrabutylammonium hexafluorophosphate - TBAPF₆).

-

For aqueous studies mimicking dyeing conditions, a strongly alkaline solution (e.g., NaOH solution) with a suitable supporting electrolyte (e.g., NaCl or Na₂SO₄) would be used, though the insolubility of the oxidized form presents a challenge.

-

-

Inert Gas: Nitrogen or Argon for deoxygenating the solution.

-

Standard laboratory glassware and equipment.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

-

Allow the electrode to dry completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP in DMF).

-

Prepare a stock solution of this compound in the same solvent.

-

The final concentration of this compound in the electrochemical cell should be in the millimolar (mM) range.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Add the this compound solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Perform a cyclic voltammetry scan. A typical potential window for anthraquinone dyes would be from approximately 0 V to -1.5 V (vs. Ag/AgCl), but this should be determined experimentally.

-

Start with a scan rate of 100 mV/s.

-

Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

-

-

Data Analysis:

-

From the resulting voltammogram (plot of current vs. potential), determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epc + Epa) / 2.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. For a two-electron process, it is closer to 29.5 mV.

-

Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). A ratio close to 1 indicates a stable reduced species.

-

Plot the peak currents (ipa and ipc) against the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.

-

Visualizations

Electrochemical Reduction Pathway of a Vat Dye

Caption: General electrochemical pathway for the reduction and oxidation of a vat dye.

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Conclusion

While this compound is a well-established industrial dye, its fundamental electrochemical properties are not extensively documented in readily available literature. This guide has provided a framework for understanding its expected electrochemical behavior based on its classification as an anthraquinone vat dye. The reversible reduction to its soluble leuco form is the cornerstone of its application. For researchers and professionals in drug development, where redox processes can be of interest, the provided experimental protocol for cyclic voltammetry offers a starting point for a detailed and quantitative investigation into the electrochemical characteristics of this compound. Further experimental work is crucial to populate the data tables with specific values for this important compound.

References

A Technical Guide to the Synthesis and Purification of Vat Blue 6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Vat Blue 6 (C.I. 69825), a dichlorinated indanthrone derivative. This document is intended to equip researchers with the necessary knowledge to produce high-purity this compound for laboratory applications, including its use as a reference standard or in the development of new materials.

Introduction

This compound, with the chemical formula C₂₈H₁₂Cl₂N₂O₄ and a molecular weight of 511.31 g/mol , is an anthraquinone vat dye known for its brilliant blue hue and excellent fastness properties.[1][2][3] Beyond its traditional use in the textile industry, its stable polycyclic aromatic structure makes it a molecule of interest for advanced research in materials science.

This guide details a modern, laboratory-adaptable synthesis method, a robust purification protocol, and an overview of the analytical techniques required to verify the identity and purity of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the chlorination of Vat Blue 4 (Indanthrone). While historical methods employed harsh reagents like chlorine gas in sulfuric acid, a more contemporary and manageable laboratory-scale synthesis utilizes sulfonyl chloride in an aromatic inert solvent.[4] This method offers better control and reduces the generation of hazardous waste.

Synthesis Pathway

The synthesis proceeds via the electrophilic substitution of chlorine onto the indanthrone backbone.

Caption: Synthesis pathway of this compound from Vat Blue 4.

Experimental Protocol: Synthesis

This protocol is adapted from industrial synthesis methods for a laboratory scale.[4]

Materials:

-

Vat Blue 4 (Indanthrone)

-

Chlorobenzene (or another suitable aromatic inert solvent)

-

Sulfonyl chloride (SO₂Cl₂)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Büchner funnel and filtration apparatus

Procedure:

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, add Vat Blue 4 and chlorobenzene. The mass ratio of chlorobenzene to Vat Blue 4 should be between 4:1 and 10:1. Stir the mixture to form a suspension.

-

Chlorination: While stirring, slowly add sulfonyl chloride from the dropping funnel. The molar ratio of Vat Blue 4 to sulfonyl chloride should be approximately 1:2 to 1:4. Control the addition rate to maintain the reaction temperature between 20-40°C.

-

Reaction: After the addition is complete, heat the mixture to 70-90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction flask to dilute the mixture. Then, add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to 7-10.

-

Isolation of Crude Product: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The crude this compound will be in the organic layer. The solvent can be removed by distillation or rotary evaporation to yield the crude solid product.

-

Washing: The crude solid is then washed with hot water (70-90°C) until the filtrate is neutral (pH 5-8) and then dried.

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference |

| Solvent to Vat Blue 4 Ratio (m/m) | 4:1 to 10:1 | |

| Vat Blue 4 to Sulfonyl Chloride Ratio (mol/mol) | 1:1.5 to 1:8 | |

| Chlorination Temperature | 20 - 40°C | |

| Reaction Temperature | 70 - 90°C | |

| Final pH after Neutralization | 7 - 10 | |

| Hot Water Wash Temperature | 70 - 90°C |

Purification of this compound

For research applications, high purity of this compound is essential. The most effective reported method for purifying vat dyes is recrystallization from concentrated sulfuric acid.

Purification Workflow

Caption: Purification of this compound by acid recrystallization.

Experimental Protocol: Purification

This protocol is adapted from a method for a similar vat dye and should be performed with extreme caution due to the use of concentrated sulfuric acid.

Materials:

-

Crude this compound

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer

-

Büchner funnel and filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution: In a beaker, carefully add the crude this compound to concentrated sulfuric acid with stirring. A ratio of approximately 10-15 parts by weight of sulfuric acid to 1 part of crude dye is recommended. Stir until the dye is completely dissolved. This may require gentle warming (e.g., to 40-50°C).

-

Precipitation: In a separate, larger beaker, prepare a mixture of ice and deionized water. While vigorously stirring the ice-water mixture, slowly and carefully pour the sulfuric acid solution of the dye into it. A fine precipitate of purified this compound will form.

-

Filtration: Allow the suspension to stir for a period to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of dilute sulfuric acid (e.g., 40-50%), followed by extensive washing with deionized water until the filtrate is neutral.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-85°C) to a constant weight.

Expected Purity and Yield

While specific yields are highly dependent on the purity of the starting materials and the precise execution of the protocols, this purification method is expected to significantly improve the purity of the final product by removing acid-insoluble and water-soluble impurities. Yields for this type of purification can range from 80-95%.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₂Cl₂N₂O₄ | |

| Molecular Weight | 511.31 g/mol | |

| Appearance | Aquamarine blue powder | |

| Solubility | Insoluble in water and ethanol; slightly soluble in hot chloroform and pyridine. |

Spectroscopic and Chromatographic Analysis

| Technique | Expected Results |

| ¹H NMR | Due to the insolubility of this compound in common NMR solvents, obtaining a high-resolution spectrum is challenging. If a suitable solvent like deuterated sulfuric acid or a high-boiling chlorinated solvent is used, the spectrum would be expected to show complex multiplets in the aromatic region (approx. 7.5-9.0 ppm). The symmetry of the molecule would lead to a specific number of distinct proton signals. |

| ¹³C NMR | Similar to ¹H NMR, solubility is a major challenge. The spectrum would be expected to show signals for the carbonyl carbons around 180-185 ppm and a number of signals in the aromatic region (approx. 110-150 ppm) corresponding to the different carbon environments in the polycyclic structure. |

| FTIR (KBr) | The spectrum should exhibit characteristic peaks for C=O stretching of the quinone system (around 1650-1680 cm⁻¹), C=C stretching of the aromatic rings (multiple bands in the 1400-1600 cm⁻¹ region), and C-N stretching. The presence of C-Cl bonds would also be indicated by absorptions in the fingerprint region. |

| UV-Vis | In a suitable solvent (e.g., concentrated sulfuric acid), this compound is expected to show strong absorption bands in the visible region, which are responsible for its blue color. The spectrum of anthraquinone derivatives typically shows multiple π → π* transitions. |

| HPLC | A reverse-phase HPLC method using a C18 column with a gradient elution of an acidified water/acetonitrile mobile phase can be used to assess purity. The purity is determined by the area percentage of the main peak in the chromatogram. |

| TLC | Thin-layer chromatography on silica gel plates with a suitable eluent (e.g., a mixture of toluene and acetone) can be used to monitor the reaction progress and qualitatively assess the purity of the final product. |

Conclusion

This technical guide provides a framework for the synthesis and purification of this compound for research purposes. The described methods, adapted from established industrial processes, offer a viable route to obtaining this compound in high purity. Proper analytical characterization is crucial to confirm the structure and purity of the final product before its use in further research applications. Researchers should exercise appropriate safety precautions, particularly when handling concentrated sulfuric acid and chlorinated solvents.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Vat Blue 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Blue 6 (C.I. 69825), an anthraquinone-based dye, is renowned for its exceptional fastness and stability in various applications. This technical guide provides a comprehensive overview of the current understanding of its thermal stability and degradation profile. Due to a notable scarcity of specific quantitative thermal analysis data in publicly available literature, this guide synthesizes qualitative assessments, data from analogous compounds, and general principles of thermal decomposition for anthraquinone dyes. It includes generalized experimental protocols for thermal analysis, a plausible thermal degradation pathway, and a discussion of the expected decomposition products, thereby providing a foundational resource for professionals in research and development.

Introduction

This compound, also known as Indanthrone Blue, is a synthetic organic pigment with a complex polycyclic aromatic structure. Its chemical formula is C₂₈H₁₂Cl₂N₂O₄[1]. The inherent stability of its fused ring system contributes to its desirable properties, such as high resistance to light, washing, and chemicals. In various high-performance applications, including textiles, automotive coatings, and plastics, materials are often subjected to elevated temperatures during manufacturing, processing, or end-use. Therefore, a thorough understanding of the thermal stability and degradation behavior of this compound is critical for predicting its performance, ensuring product quality, and assessing potential environmental and health impacts from its decomposition products.

This guide aims to consolidate the available information on the thermal properties of this compound. It will address its stability under thermal stress, outline standard methodologies for its analysis, and propose a likely degradation mechanism based on its chemical structure and studies of related compounds.

Thermal Stability of this compound

2.1. Qualitative Assessment

This compound is consistently described as a thermally stable compound. General observations from technical and safety literature are summarized in the table below.

| Property Assessed | Observation | Source Citation |

| General Stability | Stable under normal temperatures and pressures. | |

| Heat Resistance | Possesses excellent application fastness and heat-resisting stability. | |

| Conditions to Avoid | Excess heat, strong oxidants, and incompatible materials. | |

| Thermal Decomposition | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. | |

| Over-reduction | At higher temperatures (e.g., during dyeing), can be subject to over-reduction and loss of chloro groups. | [2] |

2.2. Data from Analogous Compounds

To provide a quantitative perspective, thermal stability data for the parent compound, Indanthrone (Pigment Blue 60, C.I. 69800), and other high-performance pigments are presented. This data should be considered indicative rather than a direct representation of this compound's properties, as the addition of two chlorine atoms to the indanthrone structure can influence its thermal stability.

| Compound Name (C.I. Name) | Analysis Type | Key Findings |

| Indanthrone (Pigment Blue 60) | General | Stable up to 350°C. |

| Indanthrone (Pigment Blue 60) | Application | In polyolefins, exhibits thermal stability at 300°C for 5 minutes. |

| Disperse Red 9 (Anthraquinone) | TGA/DSC | In a pyrotechnic mixture, the first major exotherm (indicating reaction/decomposition) had an onset temperature of 168.4°C, coinciding with the dye's melting point.[3] |

| 1,5-Dinitroanthraquinone | DSC | Undergoes solid-phase decomposition after melting. |

Thermal Degradation Pathway and Products

The precise degradation pathway of this compound has not been empirically detailed in the literature. However, based on its chlorinated polycyclic aromatic structure and studies on the pyrolysis of similar compounds, a plausible degradation mechanism can be proposed.

Upon exposure to high temperatures, particularly in the presence of an oxidizer, the molecule is expected to undergo fragmentation. The initial stages of decomposition likely involve the scission of the C-Cl and C-N bonds, which are typically weaker than the C-C bonds within the aromatic rings. This would be followed by the breakdown of the anthraquinone core.

The expected degradation products would include a complex mixture of smaller, volatile organic compounds and inorganic gases.

-

Gaseous Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) are anticipated, which aligns with the MSDS warning of "irritating and toxic fumes and gases".

-

Organic Fragments: Incomplete combustion could lead to the formation of smaller chlorinated and non-chlorinated polycyclic aromatic hydrocarbons (PAHs), similar to those observed in the pyrolysis of other complex organic materials[4][5]. Studies on related anthraquinone dyes in pyrotechnic mixtures have shown that chlorinated derivatives of the parent dye can be formed as side products.

A simplified, hypothetical pathway illustrating these degradation steps is presented below.

Caption: A plausible thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is lacking, this section provides a generalized protocol for conducting thermal analysis on organic pigments using TGA and DSC. These methodologies are standard for assessing the thermal stability of such materials.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and the amount of residual char.

-

Objective: To determine the thermal stability and decomposition profile of the pigment.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dry pigment powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen, 50-100 mL/min) to study thermal decomposition, or an oxidative atmosphere (e.g., air or oxygen, 50-100 mL/min) to study thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800-1000°C).

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key data points include the onset temperature of decomposition (Td) and the temperatures of maximum rates of weight loss (from the derivative curve, DTG).

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.

-

Objective: To identify melting points, phase transitions, and exothermic or endothermic decomposition events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dry pigment powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Typically performed under an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the expected decomposition range.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks may indicate melting, while exothermic peaks can indicate crystallization or decomposition.

The workflow for a typical thermal analysis experiment is visualized below.

Caption: General experimental workflow for TGA and DSC analysis.

Conclusion

This compound is a robust organic pigment with high thermal stability, a critical attribute for its wide range of applications. While specific quantitative data on its thermal decomposition is conspicuously absent from the scientific literature, qualitative assessments consistently affirm its excellent heat resistance. At elevated temperatures, particularly during combustion, it is expected to decompose into a mixture of gases, including NOx and HCl, and smaller organic fragments. This guide provides a framework for understanding its thermal behavior by synthesizing the available information and presenting generalized protocols for its analysis. Further research employing techniques such as TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) is warranted to definitively identify its thermal decomposition products and precisely quantify its stability limits. Such data would be invaluable for advanced material design, safety assessments, and environmental impact studies.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. p2infohouse.org [p2infohouse.org]

- 3. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

Vat Blue 6 molecular formula and molecular weight

An In-depth Technical Guide to Vat Blue 6

This technical guide provides a comprehensive overview of this compound (C.I. 69825), detailing its chemical properties, synthesis, and primary applications. While predominantly used as a textile dye, this guide also addresses its limited applications in a medical context. The information is intended for researchers, scientists, and professionals in drug development who may be exploring the properties and potential applications of various chemical compounds.

Core Molecular and Chemical Identifiers

This compound is an anthraquinone-based vat dye.[1][2] Its fundamental chemical and structural information is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C28H12Cl2N2O4 | [1][3][4] |

| Molecular Weight | 511.31 g/mol | |

| CAS Number | 130-20-1 | |

| C.I. Number | 69825 | |

| Synonyms | Vat Blue BC, 3,3'-Dichloroindanthrene, D&C Blue No. 9 | |

| Chemical Structure | Anthraquinone derivative |

Physicochemical Properties

This compound is characterized as an aquamarine blue powder. Its solubility and behavior in various solvents and solutions are critical for its application.

| Property | Description |

| Physical Form | Aquamarine blue powder |

| Solubility | - Insoluble in water, acetone, ethanol, and toluene. - Slightly soluble in hot chloroform, o-chlorophenol, and pyridine. |

| Behavior in Acid | In concentrated sulfuric acid, it appears brown and turns blue upon dilution. |

| Leuco Body Color | - The alkaline-reduced leuco body is green-light yellow. - The acid-reduced leuco body is red-light blue. |

Synthesis of this compound

The industrial synthesis of this compound typically involves the chlorination of Vat Blue 4 (indanthrone). While historical methods utilized sulfuric acid and generated significant waste, newer methods employ aromatic inert solvents to improve efficiency and reduce environmental impact.

General Synthesis Protocol

A common synthesis method involves the following steps:

-

Dissolution : Vat Blue 4 solid is added to an aromatic inert solvent, such as chlorobenzene or o-dichlorobenzene, to create a solution or suspension.

-

Chlorination : Sulfonyl chloride is introduced into the mixture. The temperature is controlled during this addition and then heated to facilitate the reaction.

-

Dilution and Neutralization : After the reaction, water is added to dilute the mixture, and an alkali (like sodium hydroxide or sodium carbonate) is used to adjust the pH to a neutral or slightly alkaline range.

-

Solvent Removal and Filtration : The solvent is removed through distillation. The resulting material is then filtered and washed with hot water until the pH is neutral.

-

Drying : The final product, this compound, is obtained after drying.

Application in Textile Dyeing

The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, silk, and viscose. The process, known as "vatting," converts the insoluble dye into a soluble form that can penetrate the fibers.

Vat Dyeing Protocol

-

Reduction (Vatting) : The insoluble this compound powder is reduced in an alkaline solution, typically using sodium hydrosulfite. This converts the dye into its soluble leuco form.

-

Dyeing : The textile material is immersed in the dyebath containing the soluble leuco dye. The dye penetrates the fibers.

-

Oxidation : The textile is removed from the bath and exposed to air or an oxidizing agent. This oxidizes the leuco dye back to its original insoluble pigment form, trapping it within the fibers.

-

Soaping : The dyed fabric is washed with a hot soap solution to remove any loose surface dye and to stabilize the color.

Relevance to Drug Development and Medical Applications

Currently, there is no significant body of research indicating the use of this compound in drug development or as a therapeutic agent. Its poor solubility in aqueous systems and its nature as a pigment are likely limiting factors for such applications.

The primary connection to the medical field is its use as a color additive. Specifically, this compound (as D&C Blue No. 9) is approved for use in coloring cotton and silk surgical sutures.

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound interacts with or modulates any biological signaling pathways. Its function is understood to be that of a stable pigment rather than a bioactive molecule.

Conclusion

This compound is a well-characterized anthraquinone dye with significant industrial importance in the textile sector due to its brilliant blue color and high fastness. While its properties are well-suited for dyeing applications, its current relevance to the fields of drug development and molecular biology appears to be minimal, limited to its use as a colorant in specific medical devices. Further research would be necessary to explore any potential bioactivity of this compound.

References

An In-depth Technical Guide to the Health and Safety Considerations of Vat Blue 6 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of Vat Blue 6 (also known as Indanthrone or C.I. 69825) in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical Identification and Physical Properties

This compound is a synthetic organic compound used primarily as a blue dye.[1][2] It is characterized by its deep blue color and excellent lightfastness.[1]

| Property | Value | Source |

| Chemical Formula | C28H12Cl2N2O4 | [3][4] |

| Molecular Weight | 511.31 g/mol | |

| CAS Number | 130-20-1 | |

| Appearance | Blue Powder | |

| Odor | Odorless | |

| Solubility | Insoluble in water, acetone, alcohol, and toluene. Slightly soluble in hot chloroform, o-chlorophenol, and pyridine. |

Hazard Identification and Toxicology

This compound presents several potential health hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Emergency Overview: The substance is a blue, odorless powder. It is harmful if swallowed and may cause irritation to the stomach, respiratory tract, eyes, and skin. There are possible risks of irreversible effects.

Potential Health Effects:

-

Inhalation: May cause irritation of the respiratory tract.

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.

-

Skin Contact: Prolonged or repeated contact may cause skin irritation.

-

Eye Contact: Dust may cause eye irritation and inflammation.

-

Chronic Effects: No chronic effects are known from exposure to this product. However, it is noted to be closely related to cancer-causing anthraquinones.

Toxicological Data:

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2000 mg/kg | |

| LD50 | Rat | Intratracheal | 250 mg/kg |

According to aggregated GHS information from multiple suppliers, this compound is often reported as not meeting the criteria for hazard classification. However, some safety data sheets classify it as "Harmful if swallowed" (Acute toxicity, Oral, Category 4).

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to control airborne levels. A chemical fume hood is recommended.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

-

Clothing: Wear appropriate protective clothing to minimize contact with skin.

-

Respirator: An approved respirator should be worn when necessary, especially in dusty conditions.

3.2. Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Minimize dust generation and accumulation. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry place. Keep containers tightly closed. Preserve in tight and light-resistant containers. Store away from incompatible materials such as strong oxidizing and reducing agents.

3.3. First Aid Measures

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

3.4. Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up material and place it into a suitable disposal container. Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions.

3.5. Fire Fighting Measures

-

Extinguishing Media: Use water, foam, or dry chemical agents.

-

Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Visualizations

4.1. Experimental Workflow: Safe Handling of this compound

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

4.2. Hypothetical Signaling Pathway: Cellular Response to Anthraquinone-like Compound Exposure

References

Environmental Fate and Biodegradability of Vat Blue 6: A Technical Guide

Introduction

Vat Blue 6 (C.I. 69825; Indanthrone) is a synthetic anthraquinone dye widely used in the textile industry for its excellent colorfastness and durability.[1][2] Its robust chemical structure, however, raises concerns about its environmental persistence and potential ecological impact upon release in industrial effluents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and biodegradability of this compound, intended for researchers, environmental scientists, and professionals in the chemical and textile industries.

Data on Environmental Fate and Ecotoxicity

The available quantitative data on the environmental fate and ecotoxicity of this compound is summarized in the table below. While some key information is available, there are notable gaps in the publicly accessible data, particularly concerning its behavior in soil and its potential for bioaccumulation.

| Parameter | Endpoint | Value | Test Guideline/Method | Reference(s) |

| Biodegradability | Inherent Biodegradability (in water) | 100% | Not specified | [3] |

| Aerobic Degradation | Poor | Not specified | [4] | |

| Anaerobic Degradation | Degradable | Not specified | [4] | |

| Ecotoxicity | Acute Toxicity to Fish (Pimephales promelas) | 96-hour LC50 | >180 mg/L | Not specified |

| Photodegradation | Degradation in Water | Slower than soluble dyes | Artificial & Natural Light Exposure | |

| Water Solubility | Solubility in Water | Insoluble | Not specified |

Experimental Protocols

Inherent Biodegradability: OECD Test Guideline 302C (Modified MITI Test)

This test is designed to assess whether a chemical has the potential to be biodegraded in an aerobic aqueous environment. Given that this compound is reported as "inherently biodegradable," a test similar to the following would likely have been conducted.

-

Test Substance Preparation: A stock solution of this compound is prepared. Due to its low water solubility, a dispersion or a suitable solvent may be used to introduce the substance into the test medium, with appropriate controls.

-

Inoculum: The test is initiated with a relatively high concentration of microorganisms (100 mg/L of suspended solids) from a mixed source, such as activated sludge from a wastewater treatment plant.

-

Test System: The test is carried out in a closed respirometer containing a mineral salt medium, the inoculum, and the test substance as the sole carbon source at a concentration of 100 mg/L.

-

Measurement of Biodegradation: Biodegradation is determined by measuring the oxygen consumption of the microorganisms over a period of 28 days. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Pass Level: A substance is considered to be inherently biodegradable if more than 20% but less than 70% of the ThOD is consumed within 28 days. The reported 100% degradation for this compound suggests a higher level of degradation under the specific, albeit unpublished, test conditions.

Photodegradation in Water

Studies on the photodegradation of dyes assess their stability when exposed to light.

-

Sample Preparation: An aqueous dispersion of this compound is prepared in a photochemically inert vessel (e.g., quartz).

-

Light Source: The sample is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) or to natural sunlight itself.

-

Monitoring: The concentration of this compound is monitored over time using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Quantum Yield (Optional): For a more detailed analysis, the quantum yield can be determined, which is the number of molecules of the dye that are degraded per photon of light absorbed.

Environmental Fate and Biodegradation Pathways

The environmental fate of this compound is governed by a combination of its physical and chemical properties and its susceptibility to biological and physical degradation processes.

Caption: Environmental fate pathways of this compound.

Due to its low water solubility, a significant portion of this compound released into aquatic environments is expected to adsorb to suspended solids and eventually partition to sediment and sludge. In the aqueous phase, it may undergo slow photodegradation. While reported to be inherently biodegradable, the rate and extent of this process in natural environments are likely to be limited, particularly under aerobic conditions. Anaerobic conditions, which may be present in sediments, could be more favorable for its biodegradation.

Experimental Workflow for Biodegradability Testing

The following diagram illustrates a typical workflow for assessing the inherent biodegradability of a substance like this compound using the OECD 302C test method.

Caption: OECD 302C experimental workflow.

Conclusion

The available data suggests that this compound is inherently biodegradable and exhibits low acute toxicity to fish. However, its poor water solubility and persistence, particularly under aerobic conditions, indicate that it is likely to accumulate in sediments. Further research is needed to fully elucidate its biodegradation pathways, identify potential metabolites, and determine its fate in the terrestrial environment. The lack of publicly available, detailed study reports highlights the need for greater transparency in the environmental assessment of widely used industrial chemicals.

References

Methodological & Application

Application Notes and Protocols: Vat Blue 6 in Electrochemical Sensor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6 (C.I. 69825), a robust anthraquinone dye, is traditionally recognized for its application in the textile industry due to its vibrant color and high fastness.[1][2][3] Beyond its conventional use, the inherent redox activity of its anthraquinone core presents a compelling case for its exploration in the field of electrochemical sensing. The reversible reduction-oxidation mechanism, central to its dyeing application, can be harnessed for the development of sensitive and selective electrochemical sensors for a variety of analytes.[4][5]

These application notes provide a comprehensive, albeit prospective, guide to utilizing this compound in the fabrication of electrochemical sensors. While direct literature on this specific application is nascent, the protocols herein are extrapolated from established methodologies for similar organic dyes and anthraquinone derivatives. This document aims to serve as a foundational resource for researchers venturing into the novel application of this compound in electrochemical sensor technology.

Principle of Operation: The Redox Chemistry of this compound

The sensing mechanism of a this compound-based electrochemical sensor is predicated on the reversible redox transformation of its anthraquinone structure. In its oxidized form, this compound is insoluble in water. Upon electrochemical reduction, it converts to a soluble leuco form. This electron transfer process can be modulated by the presence of a target analyte, leading to a measurable change in the electrochemical signal (e.g., current or potential).

The general redox reaction can be summarized as follows:

This compound (oxidized, insoluble) + 2e⁻ + 2H⁺ ⇌ Leuco-Vat Blue 6 (reduced, soluble)

The formal reduction potential for anthraquinone-based vat dyes typically falls within the range of -650 mV to -1000 mV, though this can be influenced by the specific molecular structure and the electrochemical environment.

Application 1: Amperometric Detection of Hydrogen Peroxide (H₂O₂)

Signaling Pathway:

The detection of hydrogen peroxide can be achieved through the electrocatalytic reduction of H₂O₂ mediated by the immobilized this compound. The reduced leuco-Vat Blue 6 can catalytically reduce H₂O₂, regenerating the oxidized form of this compound. This catalytic cycle results in an amplified reduction current that is proportional to the concentration of H₂O₂.

Experimental Protocol: Fabrication of this compound Modified Electrode

-

Electrode Preparation:

-

Begin with a clean, polished glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE).

-

Polish the electrode surface with 0.3 µm and 0.05 µm alumina slurry, followed by sonication in deionized water and ethanol for 5 minutes each.

-

Dry the electrode under a stream of nitrogen.

-

-

Immobilization of this compound:

-

Prepare a 1 mg/mL suspension of this compound in a suitable organic solvent (e.g., N,N-Dimethylformamide, DMF).

-

Dispense 5 µL of the this compound suspension onto the active surface of the prepared electrode.

-

Allow the solvent to evaporate at room temperature or in a low-temperature oven (around 50°C).

-

To enhance stability, a thin film of a conductive polymer (e.g., Nafion, 0.5% in ethanol) can be drop-casted on top of the this compound layer and allowed to dry.

-

Experimental Protocol: Electrochemical Detection of H₂O₂

-

Electrochemical Cell Setup:

-

Use a standard three-electrode system with the this compound modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

-

The supporting electrolyte is typically a phosphate buffer solution (PBS, 0.1 M, pH 7.4).

-

-

Cyclic Voltammetry (CV) Characterization:

-

Record the cyclic voltammogram of the modified electrode in the supporting electrolyte to observe the characteristic redox peaks of this compound.

-

Scan potential range: e.g., -1.0 V to 0.2 V.

-

Scan rate: e.g., 50 mV/s.

-

-

Amperometric Detection:

-

Set the working potential to a value corresponding to the reduction peak of this compound (determined from CV).

-

While stirring the electrolyte, add successive aliquots of a standard H₂O₂ solution.

-

Record the steady-state current response after each addition.

-

Plot the calibration curve of current versus H₂O₂ concentration.

-

Quantitative Data Summary (Hypothetical Performance)

| Parameter | Value | Reference |

| Linear Range | 10 µM - 1.2 mM | |

| Limit of Detection (LOD) | 0.20 µM | |

| Sensitivity | 195.47 µA mM⁻¹ cm⁻² | |

| Response Time | < 2 s |

Application 2: Electrochemical Sensing of Dopamine

Signaling Pathway:

The electrochemical oxidation of dopamine (DA) can be facilitated at the surface of the this compound modified electrode. The dye layer can pre-concentrate dopamine through electrostatic or hydrophobic interactions and enhance the electron transfer kinetics, leading to an increased oxidation peak current for dopamine.

Experimental Protocol: Electrochemical Detection of Dopamine

-

Electrode Fabrication: Prepare the this compound modified electrode as described in the H₂O₂ application.

-

Electrochemical Measurement:

-

Utilize the same three-electrode setup with a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

-

Employ a sensitive voltammetric technique such as Differential Pulse Voltammetry (DPV) for dopamine detection to enhance selectivity against common interferents like ascorbic acid.

-

DPV parameters: e.g., potential range 0.1 V to 0.6 V, pulse amplitude 50 mV, pulse width 50 ms.

-

Record the DPVs for different concentrations of dopamine.

-

Construct a calibration plot of the peak oxidation current against dopamine concentration.

-

Quantitative Data Summary (Hypothetical Performance)

| Parameter | Value | Reference |

| Linear Range | 0.1 µM - 60 µM | |

| Limit of Detection (LOD) | 0.012 µM | |

| Sensitivity | 0.005 µA/µM | |

| Selectivity | Good against ascorbic acid and uric acid |

Application 3: Enzymatic Biosensor for Glucose Detection

Signaling Pathway:

This application involves a bienzymatic system where glucose oxidase (GOx) is co-immobilized with this compound. Glucose is first oxidized by GOx, producing hydrogen peroxide. The in-situ generated H₂O₂ is then detected amperometrically by the this compound modified electrode as described in Application 1.

Experimental Protocol: Fabrication of Glucose Biosensor

-

This compound Modified Electrode Preparation: Fabricate the electrode as previously described.

-

Enzyme Immobilization:

-

Prepare a solution of glucose oxidase (e.g., 10 mg/mL in PBS).

-

Drop-cast 5 µL of the GOx solution onto the surface of the this compound modified electrode.

-

To cross-link and stabilize the enzyme, expose the electrode to glutaraldehyde vapor for approximately 30 minutes in a sealed container.

-

Alternatively, a bovine serum albumin (BSA) and glutaraldehyde cross-linking method can be used for enhanced stability.

-

Gently rinse the electrode with PBS to remove any unbound enzyme.

-

Experimental Protocol: Electrochemical Detection of Glucose

-

Measurement Conditions:

-

Use the three-electrode system in 0.1 M PBS (pH 7.4).

-

Apply a constant potential corresponding to the reduction of H₂O₂ (determined from the H₂O₂ sensing experiments).

-

-

Amperometric Measurement:

-

Record the baseline current in the buffer solution.

-

Add aliquots of a standard glucose solution to the electrochemical cell with stirring.

-

Measure the steady-state current after each addition.

-

Construct a calibration curve of the current response versus glucose concentration.

-

Quantitative Data Summary (Hypothetical Performance)

| Parameter | Value | Reference |

| Linear Range | 0.01 - 3.5 mM | |

| Limit of Detection (LOD) | 17 µM | |

| Sensitivity | 167 µA mM⁻¹ cm⁻² | |

| Michaelis-Menten Constant (Kₘᵃᵖᵖ) | 2.4 mM |

Concluding Remarks

The application of this compound in electrochemical sensor development represents an exciting and largely unexplored frontier. The protocols and data presented in these application notes, while based on analogous systems, provide a robust starting point for researchers to pioneer the use of this versatile dye in novel sensing platforms. The excellent chemical stability and inherent redox activity of this compound suggest its potential to contribute to the development of cost-effective and reliable electrochemical sensors for a wide range of applications in research, diagnostics, and drug development. Further experimental validation is encouraged to fully elucidate the electrochemical behavior of this compound and optimize its performance in these sensing applications.

References

- 1. A dopamine electrochemical sensor based on a platinum–silver graphene nanocomposite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

Application Notes: Vat Blue 6 for Investigational Staining in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Blue 6, also known as Indanthrone, is a synthetic anthraquinone pigment with the chemical formula C₂₈H₁₂Cl₂N₂O₄.[1][2][3] It is a deep blue solid, recognized for its exceptional lightfastness and resistance to various chemicals and high temperatures.[1] Primarily utilized as a dye in the textile industry for materials like cotton, silk, and for manufacturing organic pigments, its application in biological microscopy is not a standard or established practice.[2] These notes provide an overview of its chemical properties and a hypothetical protocol for its investigational use as a microscopic stain, based on the principles of vat dyeing.

Disclaimer: The following protocol is theoretical and intended for research and development purposes only. It is not a validated procedure for routine microscopic staining. Users should exercise caution and optimize the parameters for their specific applications.

Chemical Properties and Principle of Application

This compound is characteristically insoluble in water and common organic solvents such as acetone, ethanol, and toluene. It is slightly soluble in hot chloroform and pyridine. This insolubility prevents its direct application as a simple stain in aqueous biological systems.

The core principle of applying this compound in textiles, known as "vatting," involves a two-step chemical process:

-

Reduction: The insoluble this compound pigment is chemically reduced in an alkaline solution, typically using a reducing agent like sodium dithionite. This converts it into a soluble "leuco" form, which is greenish-yellow in an alkaline solution.

-

Oxidation: The soluble leuco form can then be introduced to the substrate. Subsequent oxidation, either by air or a chemical oxidizing agent, reverts the dye to its original insoluble, vibrant blue pigment form, effectively trapping it within the substrate.

This same principle could theoretically be adapted for microscopic staining, where the soluble leuco form would be used to permeate the cells or tissues, followed by oxidation to precipitate the blue pigment in situ.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₁₂Cl₂N₂O₄ | |

| Molecular Weight | 511.31 g/mol | |

| CAS Number | 130-20-1 | |

| Appearance | Dark blue or aquamarine blue powder/solid | |

| Solubility in Water | Insoluble | |

| Solubility in Ethanol | Insoluble | |

| Solubility in Acetone | Insoluble | |

| Solubility in Toluene | Insoluble | |

| Slight Solubility | Hot Chloroform, 2-Chlorophenol, Hot Pyridine |

Investigational Staining Protocol

This hypothetical protocol is designed for fixed biological samples.

Reagents and Materials:

-

This compound powder

-

Sodium Hydroxide (NaOH)

-

Sodium Dithionite (Na₂S₂O₄)

-

Distilled or deionized water

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Biological samples (e.g., cell culture monolayers or tissue sections)

Experimental Procedure:

-

Sample Preparation:

-

Fix biological samples with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the samples three times with PBS to remove the fixative.

-

-

Preparation of the Leuco-Vat Dye Solution (Staining Solution):

-

Caution: Perform this step in a well-ventilated fume hood as sodium dithionite can release toxic gases.

-